molecular formula C21H24N2O3 B2756598 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone CAS No. 2109446-64-0

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2756598
CAS No.: 2109446-64-0
M. Wt: 352.434
InChI Key: JSWCFUHSTQEHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Synthesis and Analysis

The synthesis and stereochemical determination of active metabolites related to potent PI3 kinase inhibitors highlight the importance of stereochemistry in the synthesis of biologically active compounds. For instance, stereospecific hydroboration and stereochemical inversion methods were used to determine the active metabolites of PI3 kinase inhibitor PKI-179, emphasizing the critical role of stereochemistry in the development of pharmaceutical agents (Chen et al., 2010).

Synthetic Routes and Precursors for Alkaloid Synthesis

The synthesis of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones, which can be converted into a variety of natural and non-natural tropane alkaloids, demonstrates the utility of these compounds as precursors in the synthesis of complex natural products. This process illustrates the potential applications in discovering new drugs or natural product analogs with significant biological activities (Rumbo et al., 1996).

Crystal Engineering and Supramolecular Assemblies

The study on crystal engineering using 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, leading to the formation of supramolecular assemblies, showcases the potential of these compounds in the development of new materials with specific properties. This research could lead to advancements in materials science, particularly in the design of molecular architectures with desired functionalities (Arora & Pedireddi, 2003).

Antimicrobial Activity

Synthesized derivatives showing potential antimicrobial activity indicate the relevance of these compounds in medicinal chemistry, especially in the development of new antimicrobial agents. This research opens avenues for further exploration into the antibacterial properties of such compounds, which could lead to the discovery of novel therapeutic agents (Joshi et al., 2011).

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-5-2-3-7-20(15)25-14-21(24)23-16-8-9-17(23)12-19(11-16)26-18-6-4-10-22-13-18/h2-7,10,13,16-17,19H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWCFUHSTQEHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.